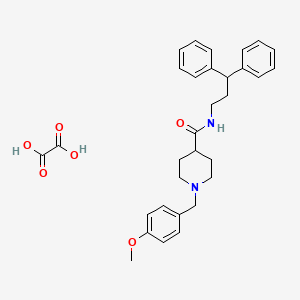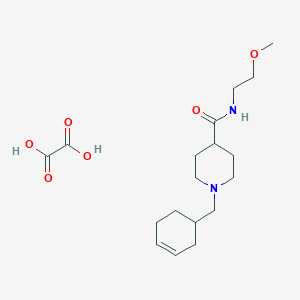![molecular formula C28H32N2O2 B3949861 1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949861.png)
1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been synthesized using various methods. In
Applications De Recherche Scientifique
1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 1 has shown promising results in several scientific research applications. One of the most significant applications is its use as a potential treatment for cancer. Studies have shown that this compound 1 has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammation.
Mécanisme D'action
The mechanism of action of 1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 1 is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the expression of genes involved in inflammation and pain pathways.
Biochemical and Physiological Effects
This compound 1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the expression of genes involved in inflammation and pain pathways. Additionally, it has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 1 in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and chronic pain. However, one limitation is that the synthesis of this compound 1 can be complex and time-consuming. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 1. One direction is to further investigate its potential as a treatment for cancer and chronic pain. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for large-scale production.
Conclusion
This compound 1 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method involves several reaction steps and the use of various reagents and solvents. It has shown promising results in several scientific research applications, including its potential as a treatment for cancer and chronic pain. Its mechanism of action is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. While it has several advantages as a potential therapeutic agent, more research is needed to fully understand its potential side effects and optimize its synthesis method for large-scale production.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c31-28(29-17-14-23-8-3-1-4-9-23)26-15-18-30(19-16-26)21-25-12-7-13-27(20-25)32-22-24-10-5-2-6-11-24/h1-13,20,26H,14-19,21-22H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAVSOHOQLIVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





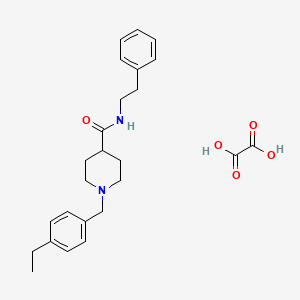

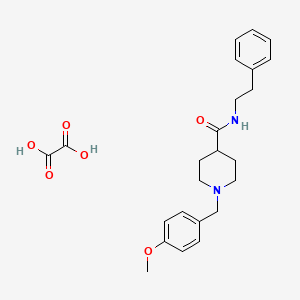
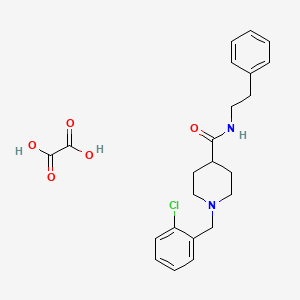

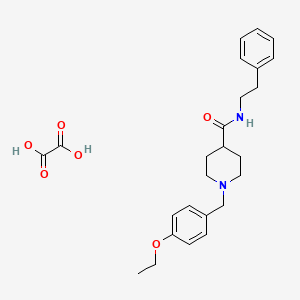
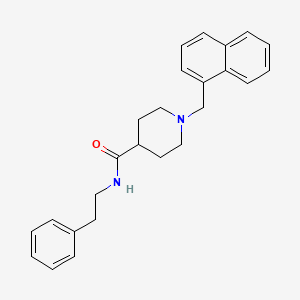
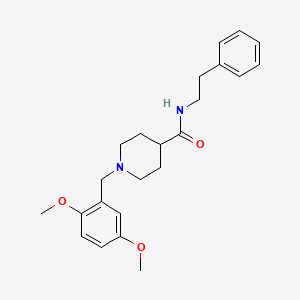

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949867.png)
